molecular formula C21H32O4 B1325973 Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate CAS No. 898757-85-2

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate

Cat. No.: B1325973
CAS No.: 898757-85-2
M. Wt: 348.5 g/mol
InChI Key: WUARCUGVDUBZCN-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate is an organic compound with the molecular formula C₂₁H₃₂O₄ It is characterized by the presence of an ester functional group, a ketone group, and a pentyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate typically involves the esterification of 8-oxo-8-(4-pentyloxyphenyl)octanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 8-oxo-8-(4-pentyloxyphenyl)octanoic acid.

    Reduction: 8-hydroxy-8-(4-pentyloxyphenyl)octanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups play a crucial role in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate can be compared with similar compounds such as:

    Ethyl 8-oxo-8-(4-pentylphenyl)octanoate: Similar structure but with a different substituent on the phenyl ring.

    Ethyl 8-oxo-8-(4-methoxyphenyl)octanoate: Contains a methoxy group instead of a pentyloxy group.

    Ethyl 8-oxo-8-(4-ethoxyphenyl)octanoate: Contains an ethoxy group instead of a pentyloxy group.

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 8-oxo-8-(4-pentoxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-5-10-17-25-19-15-13-18(14-16-19)20(22)11-8-6-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUARCUGVDUBZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645796
Record name Ethyl 8-oxo-8-[4-(pentyloxy)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-85-2
Record name Ethyl 8-oxo-8-[4-(pentyloxy)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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